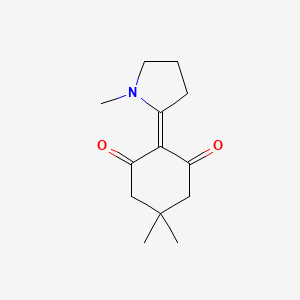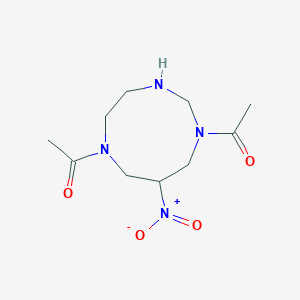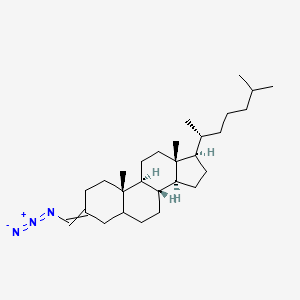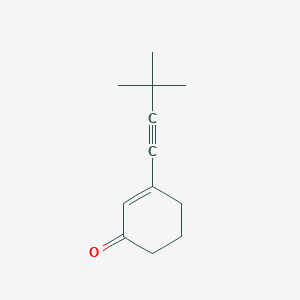![molecular formula C15H15N3O2 B14510510 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene CAS No. 62846-07-5](/img/structure/B14510510.png)
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene is a complex organic compound characterized by the presence of both cyanocarbonyl and isocyanate functional groups
Métodos De Preparación
The synthesis of 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(4-isocyanatocyclohexyl)aniline with cyanocarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity.
Análisis De Reacciones Químicas
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, forming urea derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and advanced materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, which is the basis for its potential biological activities. The cyanocarbonyl group can also participate in various biochemical pathways, further contributing to its effects.
Comparación Con Compuestos Similares
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene can be compared with other similar compounds such as:
4-(4-Isocyanatocyclohexyl)aniline: Lacks the cyanocarbonyl group, making it less reactive in certain chemical reactions.
1-(Cyanocarbonyl)amino-benzene: Does not have the cyclohexyl group, which affects its steric and electronic properties.
4-Isocyanatobenzene: Simpler structure with only the isocyanate group, limiting its range of applications. The presence of both cyanocarbonyl and isocyanate groups in this compound makes it unique and versatile for various applications.
Propiedades
Número CAS |
62846-07-5 |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
1-cyano-N-[4-(4-isocyanatocyclohexyl)phenyl]formamide |
InChI |
InChI=1S/C15H15N3O2/c16-9-15(20)18-14-7-3-12(4-8-14)11-1-5-13(6-2-11)17-10-19/h3-4,7-8,11,13H,1-2,5-6H2,(H,18,20) |
Clave InChI |
HBSGMEYWISKGIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=CC=C(C=C2)NC(=O)C#N)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)


![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)

![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)

![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)

![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)

